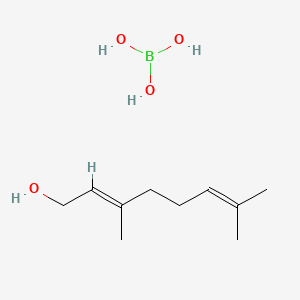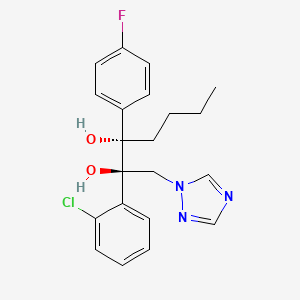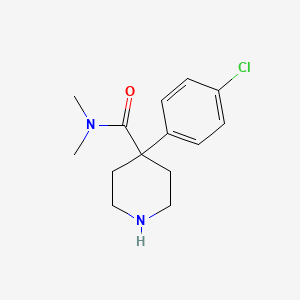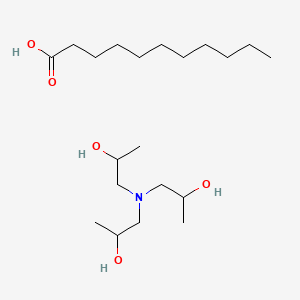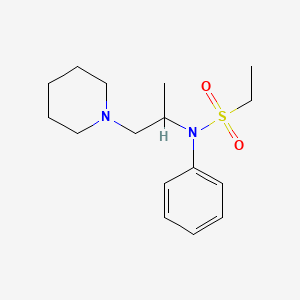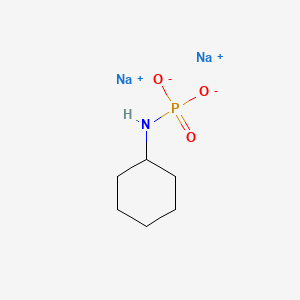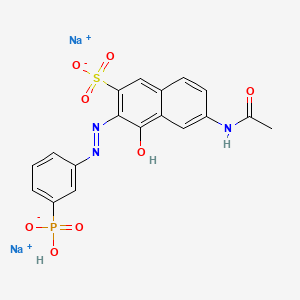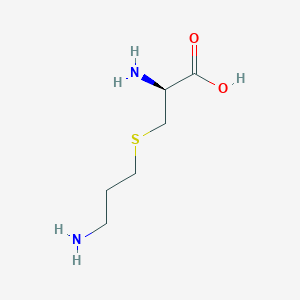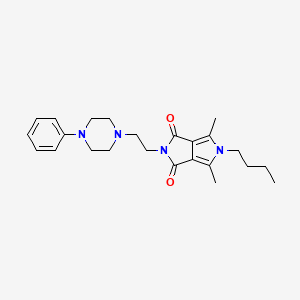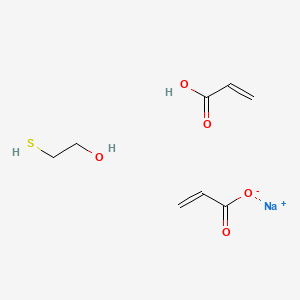
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol is a complex chemical compound with the molecular formula C₈H₁₃NaO₅S . This compound is known for its unique structure, which includes a combination of sodium, prop-2-enoate, prop-2-enoic acid, and 2-sulfanylethanol. It has various applications in scientific research and industry due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol typically involves the polymerization of 2-propenoic acid with 2-mercaptoethanol and sodium 2-propenoate . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the proper formation of the polymer.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes, where the reactants are combined in reactors under specific conditions to produce the desired polymer. The process may include purification steps to remove any impurities and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Aplicaciones Científicas De Investigación
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and polymerization processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Acrylic acid: Similar in structure but lacks the sulfanylethanol component.
2-sulfanylethanol: Contains the sulfanylethanol group but lacks the prop-2-enoate and prop-2-enoic acid components.
Uniqueness
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol is unique due to its combination of functional groups, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
144014-09-5 |
|---|---|
Fórmula molecular |
C8H13NaO5S |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol |
InChI |
InChI=1S/2C3H4O2.C2H6OS.Na/c2*1-2-3(4)5;3-1-2-4;/h2*2H,1H2,(H,4,5);3-4H,1-2H2;/q;;;+1/p-1 |
Clave InChI |
DWWRATBFNRTCJC-UHFFFAOYSA-M |
SMILES canónico |
C=CC(=O)O.C=CC(=O)[O-].C(CS)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


